2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the ester groups can produce the corresponding alcohols .
Scientific Research Applications
2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 5-(furan-2-carbonyloxy)-2-methylbenzofuran-3-carboxylate
- 2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core and furan ring make it particularly versatile for various applications in scientific research .
Biological Activity
2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO4, with a molecular weight of approximately 257.28 g/mol. The compound features an indole core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Apoptosis Induction : Research indicates that indole derivatives can activate caspases and promote mitochondrial dysfunction in cancer cells, leading to programmed cell death .
- Inhibition of Tumor Growth : In vivo studies demonstrated that certain indole derivatives significantly inhibited tumor growth in xenograft models .
Anti-inflammatory Effects
Indole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Cytokine Modulation : Indole derivatives can suppress the expression of TNF-alpha and IL-6, two key players in inflammatory responses .
- Enzyme Inhibition : Some studies suggest that these compounds inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Case Studies
- Study on Indole Derivatives : A comprehensive study involving various indole derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of indole derivatives led to a significant reduction in paw edema compared to control groups .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induction of apoptosis; inhibition of tumor growth | |
Anti-inflammatory | Cytokine modulation; COX enzyme inhibition |
Table 2: Case Study Results
Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |
---|---|---|---|
Anticancer Study | MCF-7 | 5.0 | Significant cytotoxicity |
Inflammation Model | Rat Model | N/A | Reduced paw edema |
Properties
IUPAC Name |
2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12-17(19(22)25-10-9-23-3)14-11-13(6-7-15(14)20(12)2)26-18(21)16-5-4-8-24-16/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMZQUPOFJJESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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